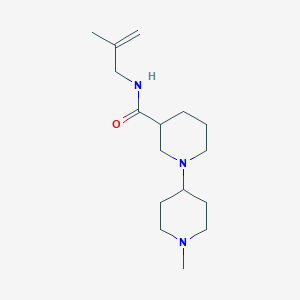![molecular formula C22H19N3OS2 B6132608 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6132608.png)
1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
The mechanism of action of 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone involves the inhibition of glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is then used by cancer cells to produce energy and synthesize macromolecules. By inhibiting glutaminase, BPTES can disrupt this process and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone can induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to inhibit tumor growth in animal models of cancer. However, BPTES has limited solubility and stability, which can affect its efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone in lab experiments is its selectivity towards cancer cells. BPTES can selectively target cancer cells and induce cell death, while leaving normal cells unharmed. However, BPTES has limited solubility and stability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone. One direction is to develop more stable and soluble analogs of BPTES that can be used in vivo. Another direction is to investigate the potential of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of glutaminase in other diseases, such as neurodegenerative diseases, should be explored.
Synthesemethoden
The synthesis of 1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone involves the reaction of 4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of around 100°C. The product obtained is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. By inhibiting this enzyme, BPTES can selectively target cancer cells and induce cell death. BPTES has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and pancreatic cancer.
Eigenschaften
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c1-2-25-21(20-9-6-14-27-20)23-24-22(25)28-15-19(26)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCQDNGHHZWAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-({2-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6132528.png)
![2-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6132533.png)
![5-(2,4-dimethoxybenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6132540.png)

![N-cyclopentyl-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6132564.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6132569.png)


![4-[2-(2-furyl)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132586.png)
![methyl N-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]methioninate](/img/structure/B6132590.png)
![3-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6132596.png)
![7-(4-fluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132597.png)
![1-methyl-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B6132601.png)
![N-(2,3-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6132614.png)